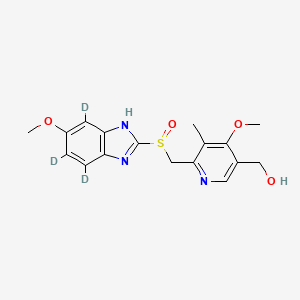

5-Hydroxy Omeprazole-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H19N3O4S |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3-pyridinyl]methanol |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D |

InChI Key |

CMZHQFXXAAIBKE-WVALGTIDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy Omeprazole-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy Omeprazole-D3, a deuterated analog of a primary metabolite of the proton pump inhibitor, Omeprazole. This stable isotope-labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Physicochemical Properties

This compound is the deuterated form of 5-Hydroxy Omeprazole, where three hydrogen atoms on the methoxy (B1213986) group of the pyridine (B92270) ring are replaced by deuterium (B1214612). This substitution results in a molecular weight increase of approximately 3 Da, which is readily distinguishable by mass spectrometry.

| Property | Value |

| Chemical Name | [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol |

| Molecular Formula | C₁₇H₁₆D₃N₃O₄S |

| Molecular Weight | 364.43 g/mol |

| Appearance | Light Beige Solid |

| Purity | >95% |

| Storage Conditions | -20°C to -86°C, under an inert atmosphere |

| Solubility | Slightly soluble in Chloroform |

| Unlabeled CAS Number | 92340-57-3 |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a deuterated pyridine precursor, followed by coupling with a benzimidazole (B57391) thiol derivative and subsequent oxidation. The following protocol is a proposed synthetic route based on the established synthesis of unlabeled 5-Hydroxy Omeprazole and common deuteration methodologies.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Deuterated Pyridine Precursor

The critical step is the introduction of the trideuteriomethyl group onto the pyridine ring. This can be achieved by utilizing a suitable deuterated reagent. A plausible method involves the O-methylation of a corresponding hydroxypyridine precursor with a deuterated methylating agent.

-

Materials:

-

(6-(chloromethyl)-5-methyl-4-hydroxypyridin-3-yl)methanol

-

Trideuteriomethyl iodide (CD₃I) or a similar deuterated methylating agent

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of (6-(chloromethyl)-5-methyl-4-hydroxypyridin-3-yl)methanol in anhydrous DMF at 0°C, add sodium hydride portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add trideuteriomethyl iodide dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the deuterated pyridine precursor.

-

Step 2: Coupling with 5-methoxy-1H-benzo[d]imidazole-2-thiol

This step involves a nucleophilic substitution reaction between the deuterated pyridine precursor and the benzimidazole thiol.

-

Materials:

-

Deuterated pyridine precursor from Step 1

-

5-methoxy-1H-benzo[d]imidazole-2-thiol

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol

-

-

Procedure:

-

Dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol and sodium hydroxide in methanol.

-

Add the deuterated pyridine precursor to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add water to precipitate the crude product.

-

Filter the solid, wash with water, and dry to obtain the sulfide (B99878) intermediate.

-

Step 3: Oxidation to this compound

The final step is the selective oxidation of the sulfide intermediate to the sulfoxide.

-

Materials:

-

Sulfide intermediate from Step 2

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

-

Procedure:

-

Dissolve the sulfide intermediate in dichloromethane and cool the solution to 0-5°C.

-

Add a solution of m-CPBA in dichloromethane dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the final compound.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 7.4) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 302 nm |

| Expected Retention Time | Slightly different from the non-deuterated standard due to isotopic effects. |

Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and the incorporation of deuterium atoms.

-

Ionization Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Molecular Ion Peak [M+H]⁺: m/z 365.1, corresponding to the deuterated compound. The presence of a peak at m/z 362.1 would indicate the presence of the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled 5-Hydroxy Omeprazole, with the key difference being the absence of the methoxy proton signal from the pyridine ring (around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will also be similar to the unlabeled analog. The carbon of the trideuteriomethoxy group will show a characteristic multiplet due to C-D coupling.

Characterization Data Summary

| Analysis Technique | Expected Result |

| HPLC | A single major peak with a purity of >95%. |

| MS (ESI+) | A prominent molecular ion peak at m/z 365.1 [M+H]⁺, confirming the incorporation of three deuterium atoms. |

| ¹H NMR | Absence of the singlet corresponding to the pyridine OCH₃ protons. The remaining signals should match the spectrum of the unlabeled 5-Hydroxy Omeprazole. |

| ¹³C NMR | The signal for the carbon of the pyridine methoxy group will appear as a multiplet due to coupling with deuterium. Other carbon signals will be consistent with the structure of 5-Hydroxy Omeprazole. |

Experimental and Logical Workflows

Overall Synthesis Workflow

Caption: A high-level workflow for the synthesis of this compound.

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized this compound.

Conclusion

This technical guide outlines the essential aspects of the synthesis and characterization of this compound. The provided protocols and analytical methods serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The successful synthesis and rigorous characterization of this stable isotope-labeled standard are paramount for its reliable use in quantitative bioanalytical assays.

The Role of Deuterium Labeling in Omeprazole Metabolite Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 enzymes CYP2C19 and CYP3A4. The resulting metabolites can influence the drug's efficacy and potential for drug-drug interactions. Deuterium (B1214612) labeling, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable tool in the study of omeprazole's metabolic fate. This technical guide provides a comprehensive overview of the application of deuterium labeling in omeprazole metabolite studies, detailing its use in metabolite identification, as an internal standard for quantitative analysis, and its potential to modulate metabolic pathways through the kinetic isotope effect.

Omeprazole Metabolism: Pathways and Key Enzymes

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, each exhibiting a distinct metabolic profile. The primary metabolic pathways involve hydroxylation, sulfoxidation, and demethylation.

-

5-Hydroxylation: The formation of 5-hydroxyomeprazole is predominantly catalyzed by CYP2C19 and is the major metabolic pathway for the (R)-enantiomer.[1][2]

-

Sulfoxidation: CYP3A4 is the primary enzyme responsible for converting omeprazole to omeprazole sulfone.[1][2]

-

5'-O-Demethylation: This pathway, also mediated by CYP2C19, leads to the formation of 5'-O-desmethylomeprazole.[1]

The stereoselective nature of these reactions results in different plasma concentrations and clearance rates for the two enantiomers.

Deuterium Labeling in Metabolite Identification

The complexity of biological matrices can make the definitive identification of drug metabolites challenging. Co-administration of a stable isotope-labeled version of a drug, such as deuterium-labeled omeprazole (e.g., omeprazole-d3), with the unlabeled drug is a powerful technique for metabolite profiling. In mass spectrometry analysis, metabolites originating from the drug will appear as doublet peaks with a characteristic mass difference corresponding to the number of deuterium atoms, allowing for their confident identification against the background of endogenous molecules.[3]

A study in mice demonstrated this approach by co-administering omeprazole and D3-omeprazole to identify novel metabolites in both plasma and brain tissue.[3] This technique is particularly useful for distinguishing drug-related compounds from endogenous matrix components, thereby facilitating the elucidation of metabolic pathways.[3]

Experimental Protocols

Synthesis of Deuterated Omeprazole (Omeprazole-d3)

Deuterium-labeled omeprazole can be synthesized using various methods, including hydrogen-deuterium exchange reactions. A common laboratory-scale protocol involves the base-catalyzed exchange of protons on the methoxy (B1213986) group of the pyridine (B92270) ring with deuterium from a deuterated solvent.

Materials:

-

Omeprazole

-

Sodium deuteroxide (NaOD) in D₂O

-

Methanol-d₄ (CD₃OD)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve omeprazole in methanol-d₄.

-

Add a solution of sodium deuteroxide in D₂O to the omeprazole solution.

-

Stir the reaction mixture at room temperature and monitor the progress of deuteration by ¹H NMR spectroscopy until the desired level of deuterium incorporation is achieved.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure omeprazole-d3.

In Vivo Metabolite Identification Study (Mouse Model)

This protocol outlines a general procedure for identifying omeprazole metabolites in vivo using a co-administration approach.

Materials:

-

Omeprazole

-

Deuterated omeprazole (e.g., omeprazole-d3)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Male ICR mice

-

LC-MS/MS system

Procedure:

-

Prepare a dosing solution containing a 1:1 molar ratio of omeprazole and deuterated omeprazole in the vehicle.

-

Administer the solution to mice via oral gavage.

-

Collect blood samples at various time points post-dose into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma.

-

Prepare the plasma samples for analysis by protein precipitation with acetonitrile.

-

Analyze the supernatant by LC-MS/MS.

-

Scrutinize the mass spectrometry data for doublet peaks with the expected mass difference between the deuterated and non-deuterated metabolites.

Quantitative Analysis: Deuterated Omeprazole as an Internal Standard

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are considered the gold standard. Deuterated omeprazole serves as an ideal internal standard for the quantification of omeprazole and its metabolites in biological samples. Its physicochemical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus compensating for matrix effects and improving the accuracy and precision of the assay.

LC-MS/MS Method for Omeprazole and its Metabolites

The following table summarizes typical LC-MS/MS parameters for the simultaneous analysis of omeprazole and its major metabolites using a deuterated internal standard.

| Parameter | Setting |

| Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Omeprazole | m/z 346.1 → 197.9 |

| 5-Hydroxyomeprazole | m/z 362.1 → 214.0 |

| Omeprazole Sulfone | m/z 362.1 → 345.1 |

| Omeprazole-d3 (IS) | m/z 349.1 → 200.9 |

The Kinetic Isotope Effect and Metabolic Switching

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, and its cleavage is often the rate-limiting step in enzymatic reactions. Consequently, deuteration at a site of metabolism can slow down the reaction rate at that position.

This can have two main consequences:

-

Reduced Metabolic Clearance: If the deuterated position is a primary site of metabolism, the overall clearance of the drug may be reduced, leading to increased plasma exposure (AUC) and a longer half-life.

-

Metabolic Switching: By slowing down metabolism at one site, deuterium labeling can redirect the metabolic pathway towards alternative, non-deuterated sites.[4] This "metabolic switching" can lead to a change in the metabolite profile, potentially altering the drug's efficacy and safety profile.[4]

Visualizing Metabolic and Analytical Workflows

Omeprazole Metabolic Pathway

Caption: Major metabolic pathways of omeprazole.

Bioanalytical Workflow for Omeprazole Metabolite Analysis

Caption: A typical bioanalytical workflow for omeprazole metabolite quantification.

Conclusion

Deuterium labeling is a multifaceted and indispensable tool in the study of omeprazole metabolism. Its application in metabolite identification through co-administration studies provides unambiguous structural information. As a stable isotope-labeled internal standard, deuterated omeprazole is crucial for developing robust and accurate bioanalytical methods for quantifying omeprazole and its metabolites. Furthermore, the kinetic isotope effect introduced by deuterium substitution offers a potential strategy to modulate the metabolic profile of omeprazole, although further research is needed to fully characterize these effects in a clinical setting. This guide provides a foundational understanding and practical protocols for researchers and drug development professionals to leverage the power of deuterium labeling in advancing the study of omeprazole and other xenobiotics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

The Influence of CYP2C19 Polymorphisms on Omeprazole Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omeprazole (B731), a widely prescribed proton pump inhibitor, is primarily metabolized in the liver by the cytochrome P450 enzyme system. The polymorphic nature of one of these enzymes, CYP2C19, leads to significant inter-individual variability in omeprazole's pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the core mechanisms of omeprazole metabolism via CYP2C19, the impact of its genetic variants, and detailed experimental protocols for its study.

Introduction to Omeprazole and CYP2C19

Omeprazole is a racemic mixture of R- and S-enantiomers used for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Its therapeutic action is achieved through the inhibition of the H+/K+-ATPase in gastric parietal cells.[1] The clinical efficacy and safety of omeprazole are closely linked to its plasma concentration, which is largely determined by its rate of metabolism.

The primary enzyme responsible for the metabolism of omeprazole is cytochrome P450 2C19 (CYP2C19).[2][3] The gene encoding CYP2C19 is highly polymorphic, with over 35 identified variant alleles.[3] These genetic variations can lead to altered enzyme activity, categorizing individuals into different metabolizer phenotypes:

-

Ultrarapid Metabolizers (UMs): Carry alleles associated with increased enzyme activity (e.g., 17/17).[3]

-

Rapid Metabolizers (RMs): Heterozygous for an increased function allele (e.g., 1/17).[3]

-

Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Possess two functional alleles (e.g., 1/1).[3][4]

-

Intermediate Metabolizers (IMs): Heterozygous for a loss-of-function allele (e.g., 1/2).[3]

-

Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3).[3][4]

The prevalence of these phenotypes varies among different ethnic populations. For instance, poor metabolizers are more common in Asian populations (15-20%) compared to Caucasians (3%).[1][3]

Metabolic Pathways of Omeprazole

Omeprazole is metabolized in the liver to several inactive metabolites.[1] The two main metabolic pathways are 5-hydroxylation and sulfoxidation, catalyzed primarily by CYP2C19 and CYP3A4, respectively.[5]

The metabolism of omeprazole is stereoselective. R-omeprazole is predominantly metabolized by CYP2C19 to 5-hydroxyomeprazole. In contrast, S-omeprazole (esomeprazole) is metabolized to a lesser extent by CYP2C19 and also undergoes sulfoxidation by CYP3A4 to form omeprazole sulfone. This results in a slower clearance and higher plasma concentrations of S-omeprazole compared to R-omeprazole.

Below are diagrams illustrating the metabolic pathways for both R- and S-omeprazole.

Impact of CYP2C19 Polymorphisms on Omeprazole Pharmacokinetics

The genetic variations in the CYP2C19 gene have a profound impact on the pharmacokinetic profile of omeprazole. Individuals with reduced or no CYP2C19 enzyme activity (IMs and PMs) exhibit significantly higher plasma concentrations and a longer half-life of omeprazole compared to NMs.[3] Conversely, UMs and RMs metabolize omeprazole more rapidly, leading to lower plasma concentrations and potentially reduced therapeutic efficacy at standard doses.[3][6]

The following tables summarize the pharmacokinetic parameters of omeprazole in individuals with different CYP2C19 genotypes from various studies.

Table 1: Pharmacokinetic Parameters of Omeprazole After a Single Dose in Different CYP2C19 Genotypes

| Study Population | Genotype | Dose | AUC (ng·h/mL) | Cmax (ng/mL) |

| Japanese[7] | 1/1 (EM) | 20 mg | 450 | - |

| 1/2 or 1/3 (IM) | 20 mg | 1007 | - | |

| 2/3 (PM) | 20 mg | 6710 | - | |

| Pakistani[4] | Homz EMs (1/1) | 40 mg | - | - |

| Htrz PMs (1/2 or 1/3) | 40 mg | - | - | |

| Homz PMs (2/2 or 3/3) | 40 mg | Significantly higher AUC and Cmax compared to EMs and Htrz PMs | Significantly higher AUC and Cmax compared to EMs and Htrz PMs | |

| Korean[8] | EM | 20 mg | Lower than IM and PM | - |

| IM | 20 mg | - | - | |

| PM | 20 mg | Highest AUC | - |

Data presented as mean values or qualitative comparisons as reported in the cited studies.

Table 2: Fold-Increase in Omeprazole Exposure in Poor Metabolizers Compared to Normal Metabolizers

| Study Population | Fold-Increase in AUC | Reference |

| Asian | ~4-fold higher | [3] |

| General | Up to 2-fold higher plasma concentration | [3] |

| General | 12-fold higher mean AUC | [6] |

These pharmacokinetic differences directly translate to pharmacodynamic variations. Poor metabolizers generally exhibit a more pronounced and sustained increase in gastric pH compared to normal and ultrarapid metabolizers.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study omeprazole metabolism and the influence of CYP2C19 genetics.

In Vitro Metabolism of Omeprazole using Human Liver Microsomes

This assay is crucial for determining the metabolic stability and identifying the metabolites of omeprazole.

Objective: To measure the rate of omeprazole metabolism by human liver microsomes.

Materials:

-

Human Liver Microsomes (HLMs)

-

Omeprazole

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard (e.g., lansoprazole)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLMs (final concentration typically 0.5 mg/mL).

-

Pre-incubation: Pre-warm the master mix at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add omeprazole (final concentration typically 1 µM) and the NADPH regenerating system to the pre-warmed master mix to initiate the metabolic reaction.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining omeprazole and the formed metabolites (5-hydroxyomeprazole and omeprazole sulfone) using a validated LC-MS/MS method.

CYP2C19 Genotyping

Determining the CYP2C19 genotype of an individual is essential for predicting their metabolizer phenotype. Real-time PCR with TaqMan probes is a commonly used method.[9][10]

Objective: To identify specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene (e.g., for *2, *3, and *17 alleles).

Materials:

-

Genomic DNA extracted from whole blood

-

TaqMan Genotyping Master Mix

-

Allele-specific TaqMan probes and primers for the target SNPs

-

Real-time PCR instrument

Procedure:

-

DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes.

-

PCR Reaction Setup: Prepare a PCR reaction mix containing the TaqMan Genotyping Master Mix, the specific primer and probe set for the SNP of interest, and the genomic DNA sample.

-

Real-time PCR: Perform the PCR amplification and detection on a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[9]

-

Genotype Calling: The instrument's software analyzes the fluorescence signals from the allele-specific probes to determine the genotype of the sample (e.g., homozygous wild-type, heterozygous, or homozygous variant).

Quantification of Omeprazole and its Metabolites in Human Plasma by LC-MS/MS

This method is the gold standard for accurately measuring the concentrations of omeprazole and its metabolites in biological samples for pharmacokinetic studies.

Objective: To simultaneously quantify omeprazole, 5-hydroxyomeprazole, and omeprazole sulfone in human plasma.

Instrumentation and Conditions (example):

-

LC System: HPLC with a C18 analytical column (e.g., YMC-Pack Pro C18, 50x2.0 mm I.D.).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 7.25) and an organic solvent (e.g., acetonitrile).[11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions for each analyte and the internal standard.[2] Example MRM transitions:

-

Omeprazole: m/z 346.2 → m/z 198.0[2]

-

5-Hydroxyomeprazole: m/z 362 → specific product ion

-

Omeprazole Sulfone: m/z 362 → specific product ion

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard.

-

Add an extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex to mix and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[2]

Conclusion

The metabolism of omeprazole is significantly influenced by the genetic polymorphisms of CYP2C19. Understanding an individual's CYP2C19 genotype is crucial for predicting their response to omeprazole therapy and for optimizing dosing regimens to maximize efficacy and minimize the risk of adverse effects. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the intricate relationship between CYP2C19 genetics and omeprazole metabolism, ultimately contributing to the advancement of personalized medicine in the treatment of acid-related disorders.

References

- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 2. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pjps.pk [pjps.pk]

- 5. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]

- 7. CYP2C19 genotypes and omeprazole metabolism after single and repeated dosing when combined with clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of CYP2C19 Genetic Polymorphisms on PK/PD Responses of Omeprazole in Korean Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. scispace.com [scispace.com]

- 11. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-Hydroxy Omeprazole-D3 in Advancing Pharmacokinetic Research of Omeprazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical function of 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic analysis of omeprazole (B731). The use of such standards is paramount in generating high-quality, reliable data for drug development and clinical research. This document outlines the metabolic pathways of omeprazole, details experimental protocols for its quantification, and presents relevant pharmacokinetic data, underscoring the indispensable role of this compound in achieving precision and accuracy in bioanalysis.

Introduction: The Imperative for Precision in Pharmacokinetics

Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process. The accuracy of these studies hinges on the reliability of the bioanalytical methods used to quantify the drug and its metabolites in biological matrices. A significant challenge in bioanalysis is overcoming the variability introduced during sample preparation and instrumental analysis. The use of an appropriate internal standard (IS) is the universally accepted solution to this challenge.

Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization behavior allow for the correction of matrix effects and other sources of variability, leading to highly accurate and precise quantification.[2]

The Metabolic Journey of Omeprazole

Omeprazole, a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver. The primary enzymes responsible for its biotransformation are Cytochrome P450 2C19 (CYP2C19) and Cytochrome P450 3A4 (CYP3A4).[3][4]

-

Hydroxylation via CYP2C19: The principal metabolic pathway for omeprazole is hydroxylation at the 5-methyl group of the benzimidazole (B57391) ring, catalyzed by CYP2C19, to form 5-hydroxyomeprazole .[4] This metabolite is inactive.[5]

-

Sulfoxidation via CYP3A4: A smaller fraction of omeprazole is metabolized by CYP3A4 to form omeprazole sulfone , which is also inactive.[4][5]

The activity of CYP2C19 is subject to genetic polymorphisms, leading to significant inter-individual variability in omeprazole metabolism and clinical efficacy.[6][7] This variability underscores the importance of accurately quantifying both the parent drug and its primary metabolite, 5-hydroxyomeprazole, in pharmacokinetic studies.

Metabolic Pathway of Omeprazole

Caption: Major metabolic pathways of omeprazole in the liver.

Quantitative Analysis: The Role of this compound

In the quantitative analysis of omeprazole and its primary metabolite, 5-hydroxyomeprazole, from biological matrices like plasma, a robust and validated analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a cornerstone of a reliable LC-MS/MS method.

This compound serves as the ideal internal standard for the quantification of 5-hydroxyomeprazole. The three deuterium (B1214612) atoms increase its mass by three Daltons, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer. However, its chemical properties remain virtually identical, ensuring that it experiences the same extraction efficiency, chromatographic retention, and ionization response as the non-labeled 5-hydroxyomeprazole. This allows for the correction of any analytical variability, thereby ensuring the accuracy and precision of the results.

Experimental Protocol: LC-MS/MS for Omeprazole and 5-Hydroxyomeprazole

The following is a representative, detailed experimental protocol for the simultaneous quantification of omeprazole and 5-hydroxyomeprazole in human plasma using a deuterated internal standard.

3.1.1. Materials and Reagents

-

Omeprazole reference standard

-

5-Hydroxyomeprazole reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Ammonium acetate

-

Human plasma (drug-free)

3.1.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3.1.3. Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample to precipitate proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

3.1.4. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A suitable gradient to separate the analytes from matrix components |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Omeprazole: m/z 346.1 → 197.9 |

| 5-Hydroxyomeprazole: m/z 362.1 → 214.1 | |

| This compound (IS): m/z 365.1 → 217.1 |

Experimental Workflow

Caption: General workflow for the bioanalysis of omeprazole.

Pharmacokinetic Data Presentation

The following tables summarize representative pharmacokinetic parameters of omeprazole and its metabolites following oral administration. While the specific studies from which this data is aggregated may have used different internal standards, the values are illustrative of what is obtained in a typical pharmacokinetic study. The use of this compound as an internal standard for 5-hydroxyomeprazole would enhance the reliability of such data.

Table 1: Pharmacokinetic Parameters of Omeprazole (40 mg Oral Dose) in Healthy Volunteers

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 598.7 ± 243.5 |

| Tmax (h) | 1.9 ± 0.8 |

| AUC0-t (ng·h/mL) | 1223.3 ± 604.2 |

| t1/2 (h) | 1.3 ± 0.6 |

Data adapted from a study in healthy Korean male volunteers.[8]

Table 2: Pharmacokinetic Parameters of 5-Hydroxyomeprazole following a 40 mg Oral Dose of Omeprazole

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 230.5 ± 115.2 |

| Tmax (h) | 3.2 ± 1.1 |

| AUC0-t (ng·h/mL) | 980.7 ± 450.3 |

Note: This data is illustrative and compiled from typical values seen in pharmacokinetic literature. Specific values can vary based on the study population and analytical methodology.

Conclusion

The use of this compound as a stable isotope-labeled internal standard is a critical component of modern bioanalytical methods for the pharmacokinetic evaluation of omeprazole. Its near-identical physicochemical properties to the endogenous metabolite, 5-hydroxyomeprazole, ensure the highest level of accuracy and precision in quantification by correcting for analytical variability. This technical guide has provided an overview of the metabolic pathways of omeprazole, a detailed experimental protocol for its analysis, and representative pharmacokinetic data. For researchers and drug development professionals, the adoption of deuterated internal standards like this compound is not merely a best practice but a necessity for generating the robust and reliable data required for regulatory submissions and advancing our understanding of drug disposition.

References

- 1. An improved LC-MS/MS method for quantitative determination of ilaprazole and its metabolites in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of omeprazole in healthy adults and in children with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of esomeprazole and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and bioequivalence of 20 mg omeprazole capsule in 24 healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy Omeprazole-D3: A Technical Guide to its Role as a Metabolite of Omeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omeprazole (B731), a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2] The major metabolite formed through this pathway is 5-hydroxy omeprazole.[1][3] This metabolite is pharmacologically inactive and its formation is a critical step in the clearance of omeprazole from the body.[4] The deuterated analog, 5-Hydroxy Omeprazole-D3, serves as an essential tool in pharmacokinetic and metabolic studies, acting as an internal standard for accurate quantification in biological matrices.[5] This technical guide provides an in-depth overview of this compound, focusing on its formation, quantification, and relevance in drug development.

Omeprazole Metabolism and the Role of CYP2C19

Omeprazole is a racemic mixture of (R)- and (S)-enantiomers, both of which are metabolized by CYP2C19 and CYP3A4.[6] However, CYP2C19 is the principal enzyme responsible for the 5-hydroxylation of omeprazole.[7] The activity of CYP2C19 is genetically polymorphic, leading to significant inter-individual variability in omeprazole metabolism and plasma concentrations.[1][2] Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their CYP2C19 genotype.[1] This variation in metabolic capacity directly impacts the pharmacokinetic profile of omeprazole and the formation of 5-hydroxy omeprazole.[8]

Signaling Pathway of Omeprazole Metabolism

The metabolic conversion of omeprazole to its primary metabolites is depicted in the following pathway diagram.

References

- 1. pjps.pk [pjps.pk]

- 2. researchgate.net [researchgate.net]

- 3. Identification of human liver cytochrome P450 isoforms mediating omeprazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxy Omeprazole-D3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 5-Hydroxy Omeprazole-D3, a critical deuterated internal standard for research applications. It details commercially available sources, their technical specifications, and provides a foundational experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Commercial Suppliers and Product Specifications

This compound is available from several reputable suppliers catering to the research community. The following table summarizes the key technical specifications of the products offered. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Santa Cruz Biotechnology | This compound Sodium Salt | 1215629-45-0 | C₁₇H₁₅D₃N₃NaO₄S | 386.42 | ≥98% | Inquire |

| MedChemExpress | This compound | 1189882-58-3 | C₁₇H₁₆D₃N₃O₄S | 364.43 | Inquire | Inquire |

| Veeprho | This compound | 2748479-83-4 | C₁₇H₁₆D₃N₃O₄S | Inquire | Inquire | Inquire |

| BOC Sciences | 5-Hydroxy Omeprazole-[d3] | 1189882-58-3 | C₁₇H₁₆D₃N₃O₄S | 364.43 | >95% | Milligrams-Grams |

| Aquigen Bio Sciences | 5-Hydroxy Omeprazole (B731) D3 | 1189882-58-3 | C₁₇H₁₆D₃N₃O₄S | 364.4 | Inquire | Inquire |

| LGC Standards | This compound Sodium Salt | 1215629-45-0 | C₁₇H₁₅D₃N₃NaO₄S | 386.42 | >95% (HPLC) | Inquire |

| ArtMolecule | 5-Hydroxyomeprazole D3 | Inquire | Inquire | Inquire | Inquire | 10 mg (€2714.00)[1] |

| Pharmaffiliates | 5-Hydroxy Omeprazole-(Pyridyl)-d3 | 1189882-58-3 | C₁₇H₁₆D₃N₃O₄S | 364.43 | Inquire | Inquire |

| Alentris Research Pvt. Ltd. | 5-Hydroxy Omeprazole D3 | 1189882-58-3 | C₁₇H₁₆D₃N₃O₄S | 364.4 | Inquire | Inquire |

The Role of this compound in Research

5-Hydroxy Omeprazole is the primary human metabolite of Omeprazole, a widely used proton pump inhibitor.[1] The deuterated analog, this compound, serves as an ideal internal standard for quantitative bioanalytical assays.[2] Its utility is particularly pronounced in pharmacokinetic and metabolic studies where accurate and precise measurement of the analyte is paramount. The stable isotope label ensures that the internal standard co-elutes with the unlabeled analyte and exhibits similar ionization efficiency in the mass spectrometer, thereby correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of 5-Hydroxy Omeprazole in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the analysis of 5-hydroxy omeprazole in a biological matrix. Optimization of specific parameters will be required for individual instruments and experimental conditions.

1. Materials and Reagents:

-

5-Hydroxy Omeprazole analytical standard

-

This compound (Internal Standard)

-

Human Plasma (or other relevant biological matrix)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Pipettes and tips

2. Standard Solution Preparation:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 5-Hydroxy Omeprazole and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 5-Hydroxy Omeprazole by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (example):

-

5-Hydroxy Omeprazole: Precursor ion (Q1) m/z 362.1 → Product ion (Q3) m/z [Specific fragment]

-

This compound: Precursor ion (Q1) m/z 365.1 → Product ion (Q3) m/z [Corresponding fragment]

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 5-Hydroxy Omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Signaling Pathway Visualizations

To further elucidate the experimental process, the following diagrams are provided in DOT language, a graph description language.

References

In-Depth Technical Guide: Physical Properties and Appearance of 5-Hydroxy Omeprazole-D3 Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Hydroxy Omeprazole-D3 in its solid form. The information is compiled from various chemical suppliers and databases, supplemented with standardized experimental protocols relevant to the characterization of pharmaceutical solids.

Core Physical and Chemical Properties

This compound is the deuterated analog of 5-Hydroxy Omeprazole, which is the primary metabolite of the proton pump inhibitor, Omeprazole. The deuterium (B1214612) labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological samples through mass spectrometry.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | [6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol | [2] |

| Molecular Formula | C₁₇H₁₆D₃N₃O₄S | [2][3] |

| Molecular Weight | 364.43 g/mol | [2][3] |

| Appearance | Solid. Described as Off-white to light brown, Light Beige Solid, or Off-White to Pale Yellow Solid. | [2][3][4] |

| Melting Point | 144-146 °C (for non-deuterated 5-Hydroxy Omeprazole) | [3] |

| Solubility | Soluble in DMSO (10 mg/mL with ultrasonic and warming) and slightly soluble in Chloroform. The non-deuterated form is also soluble in DMF (20 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), and Ethanol (2 mg/ml). | [2][3][5] |

| Purity | Typically >95% or ≥98% as provided by suppliers. | [2][5] |

| Storage Conditions | Recommended storage at -20°C for up to 3 years (powder) or -86°C under an inert atmosphere. In solvent, storage at -80°C for 6 months or -20°C for 1 month is advised. | [2][3] |

| CAS Number | 2748479-83-4 | [3] |

Note: The melting point provided is for the non-deuterated analog, 5-Hydroxy Omeprazole. The melting point of the D3 version is expected to be very similar.

Mandatory Visualizations

Role in Pharmacokinetic Analysis

The primary application of this compound is as an internal standard in pharmacokinetic studies to ensure the accurate quantification of its non-deuterated counterpart.

Caption: Workflow for the use of this compound as an internal standard.

Physical Characterization Workflow

The following diagram outlines a general workflow for the physical characterization of a solid pharmaceutical compound like this compound.

Caption: General experimental workflow for physical characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physical properties of solid pharmaceutical compounds, based on standard industry practices.

Determination of Appearance

Objective: To visually inspect and describe the physical appearance of the solid material.

Methodology:

-

Place a small quantity (approximately 10-20 mg) of the this compound solid onto a clean, dry, white surface or watch glass.

-

Observe the sample under controlled, bright, and uniform lighting conditions against a white and a black background.

-

Record the color (e.g., off-white, light beige) and the form (e.g., crystalline powder, amorphous solid) of the material.

-

For more objective color determination, a standardized color guide can be used for comparison.

Melting Point Determination (Capillary Method - USP <741>)

Objective: To determine the temperature range over which the solid material melts.

Methodology:

-

Finely powder a small amount of the dried this compound solid.

-

Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the apparatus at a controlled rate, typically 1-2 °C per minute, when approaching the expected melting point.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point). This range is the melting point of the substance.

Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Methodology:

-

Prepare saturated solutions by adding an excess amount of this compound solid to a known volume of the desired solvent (e.g., water, ethanol, DMSO, chloroform) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL).

Crystallinity Analysis by X-Ray Powder Diffraction (XRPD)

Objective: To determine if the solid material is crystalline or amorphous and to identify its crystal form.

Methodology:

-

Gently grind the solid sample to a fine, uniform powder to minimize preferred orientation effects.

-

Mount the powdered sample onto a sample holder for the X-ray diffractometer.

-

Collect the XRPD pattern by scanning the sample over a defined range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα radiation).

-

Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material, while a broad halo with no distinct peaks is characteristic of an amorphous solid. The positions and relative intensities of the peaks can be used to identify the specific crystalline form (polymorph).

References

5-Hydroxy Omeprazole-D3: A Technical Overview of Purity, Analysis, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxy Omeprazole-D3, a deuterated analog of a primary omeprazole (B731) metabolite. This document details available purity data, outlines a representative analytical methodology for its characterization, and illustrates its metabolic context. The information herein is intended to support research and development activities requiring a stable isotope-labeled internal standard for the accurate quantification of 5-Hydroxy Omeprazole in pharmacokinetic and metabolic studies.

Purity and Certificate of Analysis Data

The purity of this compound is a critical parameter for its use as an internal standard. A summary of purity data from various commercial suppliers is presented below. It is important to note that a complete Certificate of Analysis should be obtained from the supplier for lot-specific details.

| Supplier | Purity Specification | Analytical Method | CAS Number | Molecular Formula | Molecular Weight |

| BOC Sciences | >95% | Not Specified | 1189882-58-3 | C17H16D3N3O4S | 364.43 |

| LGC Standards | >95% | HPLC | Not Specified for D3, 92340-57-3 (unlabelled) | C17H15D3N3NaO4S (Sodium Salt) | 386.42 |

| MedChemExpress | 98.27% | Not Specified | Not Specified | Not Specified | Not Specified |

| Alentris Research | Not Specified | Not Specified | 1189882-58-3 | C17H16D3N3O4S | 364.4 |

| Pharmaffiliates | Not Specified | Not Specified | 1189882-58-3 | C17H16D3N3O4S | 364.43 |

| Veeprho | Not Specified | Not Specified | 2748479-83-4 | C17H16D3N3O4S | Not Specified |

| TLC Pharmaceutical Standards | Not Specified | Not Specified | 2748479-83-4 | C17H16D3NO4S | Not Specified |

Note: The information provided is based on publicly available data from supplier websites and may not represent the complete specifications for all available products.[][2][3][4][5] Researchers should always refer to the lot-specific Certificate of Analysis provided by the manufacturer for the most accurate and complete data.

Experimental Protocols: Purity Determination by High-Performance Liquid Chromatography (HPLC)

While specific protocols from a Certificate of Analysis are not publicly available, a general reverse-phase HPLC (RP-HPLC) method for the purity determination of a small organic molecule like this compound is described below. This method is based on common analytical practices for similar compounds.[2]

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

-

This compound reference standard and sample.

Chromatographic Conditions (Representative):

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A time-based gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B. For example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm and 302 nm[6]

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

-

Sample Preparation: Prepare the this compound sample to be tested in the same manner as the standard.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by determining the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing Workflows and Pathways

To better illustrate the processes involved in the analysis and metabolism of this compound, the following diagrams have been generated using the Graphviz DOT language.

The metabolic fate of omeprazole is crucial for understanding its pharmacology and the role of its metabolites. Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzyme system.[7][8]

Metabolic Pathway Description:

Omeprazole undergoes extensive metabolism primarily through two main pathways mediated by cytochrome P450 enzymes. The major metabolic pathway involves the hydroxylation of the 5-methyl group of the benzimidazole (B57391) ring, catalyzed predominantly by the CYP2C19 isoenzyme, to form 5-Hydroxy Omeprazole.[7][8][9] A minor pathway involves the formation of omeprazole sulfone, which is catalyzed by the CYP3A4 isoenzyme.[7][8] Both 5-Hydroxy Omeprazole and omeprazole sulfone can be further metabolized to 5-Hydroxy Omeprazole Sulfone.[7][8] The use of this compound as an internal standard allows for the precise quantification of this major metabolite, which is essential for pharmacokinetic studies and understanding the impact of genetic polymorphisms in CYP2C19 on drug metabolism.[10]

References

- 2. This compound Sodium Salt | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. alentris.org [alentris.org]

- 6. caymanchem.com [caymanchem.com]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 9. ClinPGx [clinpgx.org]

- 10. veeprho.com [veeprho.com]

Methodological & Application

Application Note: High-Throughput Analysis of Omeprazole and its Metabolite, 5-Hydroxy Omeprazole, in Human Plasma using LC-MS/MS with 5-Hydroxy Omeprazole-D3 as an Internal Standard

[AN-001]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of omeprazole (B731) and its primary metabolite, 5-hydroxy omeprazole, in human plasma. The method utilizes 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19 to its inactive metabolite, 5-hydroxy omeprazole.[1] The pharmacokinetics of omeprazole can exhibit significant inter-individual variability, making the monitoring of both the parent drug and its metabolite crucial for optimizing therapy and for phenotyping studies of CYP2C19.[2][3]

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[4] this compound is a deuterated form of the primary metabolite and serves as an ideal internal standard for the accurate quantification of 5-hydroxy omeprazole and, by extension, for methods analyzing omeprazole concurrently.[1][5] This application note provides a detailed protocol for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of omeprazole and 5-hydroxy omeprazole in human plasma.

Experimental

Materials and Reagents

-

Omeprazole analytical standard

-

5-Hydroxy Omeprazole analytical standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of omeprazole, 5-hydroxy omeprazole, and this compound by dissolving the appropriate amount of each standard in methanol.

Working Standard Solutions: Prepare serial dilutions of the omeprazole and 5-hydroxy omeprazole stock solutions in 50:50 (v/v) methanol:water to create a series of working standards for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Table 1: MRM Transitions for Analytes and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Omeprazole | 346.1 | 198.1 |

| 5-Hydroxy Omeprazole | 362.1 | 214.1 |

| This compound | 365.1 | 214.1 |

Note: The precursor ion for this compound is inferred based on a +3 Da mass shift from the unlabeled compound. The product ion is assumed to be the same as the unlabeled compound, which is a common observation for deuterated standards where the deuterium (B1214612) labels are not on the fragmented portion of the molecule. This should be confirmed experimentally.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Curve Range | 1 - 1000 ng/mL for both analytes |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Analytes stable under expected sample handling and storage conditions (e.g., freeze-thaw, bench-top, long-term storage) |

Sample Chromatogram

A representative chromatogram should show baseline separation of omeprazole and 5-hydroxy omeprazole from endogenous plasma components, with the internal standard, this compound, co-eluting with 5-hydroxy omeprazole.

Protocol Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the quantification of omeprazole and 5-hydroxy omeprazole.

Caption: Metabolic pathway of omeprazole to 5-hydroxy omeprazole via CYP2C19.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the simultaneous quantification of omeprazole and its primary metabolite, 5-hydroxy omeprazole, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for demanding applications such as pharmacokinetic research and clinical drug monitoring. The simple sample preparation and rapid analysis time make this method highly suitable for high-throughput environments.

References

- 1. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 2. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. medchemexpress.com [medchemexpress.com]

Quantitative Analysis of Omeprazole in Human Plasma Using LC-MS/MS with 5-Hydroxy Omeprazole-D3 as an Internal Standard

Application Note

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of omeprazole (B731) in human plasma. The method utilizes 5-Hydroxy Omeprazole-D3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid production. Accurate measurement of omeprazole concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[1] This application note provides a detailed protocol for the quantitative analysis of omeprazole in human plasma using a validated LC-MS/MS method.

Experimental

Materials and Reagents

-

Omeprazole (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Drug-free)

Instrumentation

A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.6 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Flow Rate | 0.4 mL/min[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient | 0-0.5 min, 5% B; 0.5-1.2 min, 5-95% B; 1.2-1.4 min, 95% B; 1.4-1.5 min, 95-5% B; 1.5-3.2 min, 5% B[2] |

Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Omeprazole: m/z 346.1 → 198.1[2][3][4] |

| This compound: m/z 365.1 → 217.1 (Predicted) | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 200 ms |

Protocols

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of omeprazole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Curve and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

-

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

-

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was less than 15%, and the accuracy (%RE) was within ±15%.[3][5]

-

Recovery: The extraction recovery of omeprazole was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels.[6][7]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Intra-day Accuracy (%RE) | -8% to +10% |

| Inter-day Accuracy (%RE) | -11% to +9% |

| Mean Extraction Recovery | ~85% |

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of omeprazole.

Omeprazole Metabolism Pathway

Caption: Metabolic pathways of omeprazole.[8][9][10][11]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of omeprazole in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for high-throughput analysis in clinical and research settings.

References

- 1. veeprho.com [veeprho.com]

- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Determination of omeprazole in human plasma by liquid chromatography-electrospray quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

Revolutionizing Drug Metabolism Studies: A Detailed Protocol for Analyzing Omeprazole and its Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantitative analysis of omeprazole (B731) and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] Understanding the pharmacokinetic profile of omeprazole and its metabolites is crucial for drug development, clinical pharmacology studies, and personalized medicine, especially concerning genetic polymorphisms of CYP2C19 that can significantly alter drug exposure and efficacy.

This document outlines a detailed experimental workflow, from sample preparation to LC-MS/MS analysis and data interpretation. The provided methodologies are synthesized from established and validated protocols, ensuring robustness and reliability for research applications.[3][4][5]

Metabolic Pathway of Omeprazole

Omeprazole is metabolized in the liver into several metabolites, with 5-hydroxyomeprazole and omeprazole sulfone being the most significant. The formation of 5-hydroxyomeprazole is primarily catalyzed by CYP2C19, while CYP3A4 is the main enzyme responsible for the formation of omeprazole sulfone.[6] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, broadly categorized as poor, intermediate, extensive, and ultrarapid metabolizers, which can impact the clinical response to omeprazole.[7]

Experimental Workflow

The analysis of omeprazole and its metabolites in human plasma typically involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by mass spectrometry.[8][9]

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation